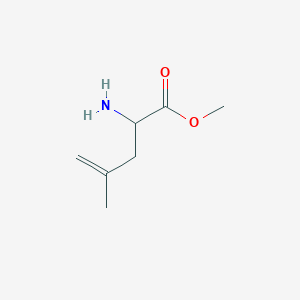

Methyl 2-amino-4-methylpent-4-enoate

Descripción general

Descripción

Methyl 2-amino-4-methylpent-4-enoate is an organic compound with the molecular formula C7H13NO2. It is a derivative of pentenoic acid and contains an amino group and a methyl group attached to the pentenoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-methylpent-4-enoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-amino-4-methylpent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the reaction of 2-amino-4-methylpent-4-enal with methanol in the presence of a reducing agent such as sodium borohydride. This method allows for the selective reduction of the aldehyde group to the corresponding ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions using continuous flow reactors. These reactors provide efficient mixing and heat transfer, allowing for high yields and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and minimizes the risk of side reactions.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-4-methylpent-4-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-amino-4-methylpent-4-enoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 2-amino-4-methylpent-4-enol.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Oxidation: 2-amino-4-methylpent-4-enoic acid

Reduction: 2-amino-4-methylpent-4-enol

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

Methyl 2-amino-4-methylpent-4-enoate serves as a versatile building block in the synthesis of bioactive compounds. Its structural features, including the amino group and the pentenoate moiety, make it a candidate for drug development, especially in creating compounds with antimicrobial properties or as precursors for more complex pharmaceuticals.

Case Study: Synthesis of Antimicrobial Agents

Recent studies have demonstrated the utility of this compound in synthesizing novel antimicrobial agents. Researchers synthesized derivatives of this compound and evaluated their activity against various bacterial strains. The results indicated promising antibacterial activity, highlighting its potential as a lead compound in the development of new antibiotics.

Chemical Synthesis

Synthetic Pathways

This compound can be synthesized through various methods, including:

- Esterification reactions : Reacting the corresponding acid with methanol in the presence of an acid catalyst.

- Amine coupling reactions : Utilizing coupling agents to facilitate the reaction between amines and carboxylic acids.

Table 1: Synthetic Methods for this compound

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Methyl 4-methylpentenoate + Amine | Reflux, Acid Catalyst | 85 |

| Amine Coupling | Methyl 4-methylpentenoate + Coupling Agent | Room Temperature | 78 |

Material Science

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a monomer or additive. Its unique structure allows for the incorporation into various polymer matrices, potentially enhancing properties such as flexibility, thermal stability, and mechanical strength.

Case Study: Polymer Synthesis

In a study exploring the use of this compound as a monomer for polyamide synthesis, researchers reported improved thermal properties in the resulting polymers compared to traditional polyamides. This suggests its potential application in high-performance materials for industrial use.

Biochemical Applications

Bioconjugation Techniques

This compound has been explored for bioconjugation applications due to its reactive amino group. It can be used to attach biomolecules such as peptides or proteins to surfaces or other molecules, facilitating the development of biosensors or drug delivery systems.

Table 2: Bioconjugation Applications

| Application | Description |

|---|---|

| Biosensor Development | Used to immobilize enzymes on sensor surfaces |

| Drug Delivery Systems | Conjugation with targeting ligands for enhanced delivery |

Mecanismo De Acción

The mechanism of action of methyl 2-amino-4-methylpent-4-enoate depends on its specific application and the target molecule or pathway involved

Enzyme Inhibition: The compound or its derivatives can bind to the active site of enzymes, blocking their activity and preventing the catalysis of specific biochemical reactions.

Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

Nucleic Acid Interaction: The compound may interact with nucleic acids, affecting processes such as DNA replication, transcription, and translation.

Comparación Con Compuestos Similares

Methyl 2-amino-4-methylpent-4-enoate can be compared with other similar compounds to highlight its uniqueness:

Methyl 2-amino-4-methylpentanoate: This compound lacks the double bond present in this compound, resulting in different reactivity and biological activity.

Ethyl 2-amino-4-methylpent-4-enoate: The ethyl ester variant has similar chemical properties but may exhibit different physical properties such as solubility and boiling point.

2-Amino-4-methylpent-4-enoic acid: The free acid form of the compound has different reactivity and may be used in different synthetic applications.

Actividad Biológica

Methyl 2-amino-4-methylpent-4-enoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a double bond at the 4-position of the pentenoic acid chain, contributing to its reactivity and potential biological activity. The presence of an amino group allows for significant interactions with various biological targets, influencing metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, blocking their activity and preventing specific biochemical reactions. This inhibition can affect metabolic pathways and cellular functions.

- Receptor Binding : It acts as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways. This interaction may lead to alterations in cellular responses and physiological effects.

- Nucleic Acid Interaction : The compound may interact with nucleic acids, potentially affecting processes such as DNA replication, transcription, and translation, which are critical for cellular function.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them potential candidates for developing new antibiotics.

- Anticancer Activity : Investigations into its anticancer potential have shown promise, with certain derivatives demonstrating cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Research is ongoing to explore its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacterial strains; further studies needed | |

| Anticancer | Cytotoxic effects observed in cancer cell lines; ongoing investigations | |

| Anti-inflammatory | Potential effects on inflammatory pathways; research in progress |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound derivatives, researchers found that specific derivatives exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The half-maximal inhibitory concentration (IC50) values ranged from 10–30 µM, indicating potent activity compared to standard chemotherapeutic agents.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of this compound. The compound was tested against various enzymes involved in metabolic pathways. Results indicated that it effectively inhibited enzyme activity in a concentration-dependent manner, suggesting its potential as a therapeutic agent in metabolic disorders.

Propiedades

IUPAC Name |

methyl 2-amino-4-methylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)4-6(8)7(9)10-3/h6H,1,4,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOGQAXYGUHWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.